molecular formula C15H14F2N2O4 B2708264 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-36-9

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2708264
CAS No.: 2034610-36-9
M. Wt: 324.284
InChI Key: QEPAETXUFUBCRJ-UHFFFAOYSA-N
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Description

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 2,4-difluorophenylacetyl group. This structure combines fluorinated aromatic motifs with nitrogen-containing heterocycles, a design strategy commonly employed to enhance metabolic stability, bioavailability, and target binding in pharmaceuticals .

Properties

IUPAC Name

3-[[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c16-11-2-1-10(12(17)4-11)3-13(20)18-5-9(6-18)7-19-14(21)8-23-15(19)22/h1-2,4,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPAETXUFUBCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable amine and a halogenated precursor under basic conditions.

    Acylation with 2,4-Difluorophenylacetyl Chloride: The azetidin-3-yl intermediate is then acylated using 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine to form the desired acylated product.

    Formation of the Oxazolidine-2,4-dione Ring: The final step involves the cyclization of the acylated intermediate with a suitable diol under acidic conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Structural Characteristics

This compound is characterized by the presence of an oxazolidine ring, which is known for its role in various biological activities. The specific structural components include:

  • Azetidine moiety : This four-membered ring contributes to the compound's unique properties and biological interactions.
  • Difluorophenyl group : The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Properties

Oxazolidinones, including derivatives like the one , have been extensively studied for their antimicrobial properties. The oxazolidinone core is known to inhibit protein synthesis in bacteria by binding to the ribosomal subunit. Notable applications include:

  • Antibacterial Activity : Compounds containing oxazolidinone structures are effective against Gram-positive bacteria, including strains resistant to other antibiotics. For instance, Linezolid is a well-known antibiotic that operates through a similar mechanism .
  • Antifungal Activity : Some studies suggest that modifications to the oxazolidinone structure can enhance antifungal efficacy. Research indicates that compounds with similar frameworks exhibit promising antifungal activities against various pathogens .

Neurological Applications

Research into azetidine derivatives has revealed potential applications in treating neurological disorders. The modulation of cannabinoid receptors by azetidine derivatives has been documented, suggesting that they might be useful in managing conditions such as:

  • Psychosis and Cognitive Disorders : Certain azetidine derivatives have been shown to act as antagonists at the Cannabinoid-1 receptor, which could be beneficial in treating psychotic disorders and cognitive deficits .
  • Neuroinflammatory Disorders : The anti-inflammatory properties associated with these compounds may provide therapeutic avenues for conditions like multiple sclerosis and neuro-inflammatory responses .

Synthesis and Modification

The synthesis of 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. Modifications to the structure can lead to variations with enhanced biological activity or altered pharmacokinetic profiles. For instance:

  • Synthesis Pathways : Various synthetic routes can be employed to introduce functional groups that enhance solubility or target specificity.
  • Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity is crucial for optimizing therapeutic efficacy.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated a series of oxazolidinone derivatives against resistant bacterial strains, demonstrating that modifications similar to those found in this compound significantly improved antibacterial potency compared to conventional antibiotics .
  • Neuropharmacological Research : Research involving azetidine derivatives has shown promise in reducing symptoms associated with anxiety disorders and stress-related conditions by modulating neurotransmitter systems through cannabinoid receptor interactions .

Mechanism of Action

The mechanism of action of 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Core Heterocycle Variations

The oxazolidine-2,4-dione core distinguishes this compound from closely related derivatives:

  • Imidazolidine-2,4-dione Analogs: Compounds like 5-(4-(1H-tetrazol-1-yl)phenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (116, ) share a similar difluorophenylacetyl substituent but replace the oxazolidine ring with an imidazolidine-dione.
  • Thiazolidine-2,4-dione Derivatives: describes thiazolidine-2,4-dione derivatives with diisopropylaminoethyl and methoxybenzylidene substituents. These lack the azetidine linkage but demonstrate how heteroatom placement (sulfur vs. oxygen in the core) affects electronic properties.

Substituent Variations

  • Fluorination Patterns : The 2,4-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in 3-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (). The additional fluorine at the 2-position may enhance lipophilicity and π-π stacking interactions .
  • Azetidine Modifications : The azetidine ring’s methyl linkage to the oxazolidine-dione core is unique compared to analogs like 3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (), which lack this bridging group.

Physicochemical Properties

Key data from analogs (Table 1):

Compound Core Structure Substituents m.p. (°C) Yield (%) Source
Target Compound Oxazolidine-2,4-dione 2,4-Difluorophenylacetyl-azetidinyl N/A N/A N/A
C8 () Imidazolidine-2,4-dione 2-(2,6-dimethylphenoxy)acetyl 241–243 68
C10 () Imidazolidine-2,4-dione 2-(3-nitrophenoxy)acetyl 254–257 69
Compound 116 () Imidazolidine-2,4-dione 2-(2,4-difluorophenyl)-2-oxoethyl N/A 68
Compound 117 () Imidazolidine-2,4-dione 2-(2,4-difluorophenyl)-2-oxoethyl + morpholine N/A 62

Observations :

  • Imidazolidine derivatives with electron-withdrawing groups (e.g., nitro in C10 ) exhibit higher melting points, likely due to increased dipole interactions.

Biological Activity

The compound 3-((1-(2-(2,4-Difluorophenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is part of a class of oxazolidine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16H16F2N2O3C_{16}H_{16}F_{2}N_{2}O_{3}, with a molecular weight of approximately 322.31 g/mol. The structure features a difluorophenyl group and an azetidine moiety, which are significant for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazolidine derivatives. A related class of compounds, specifically 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines , has shown promising results against various bacterial strains. For instance:

  • Bactericidal Effects : The oxadiazole derivative marked as 29 demonstrated strong bactericidal activity against Staphylococcus spp., with no observed cytotoxicity to normal cell lines (L929) .
  • Comparison with Antibiotics : Some synthesized compounds exhibited greater antimicrobial efficacy than ciprofloxacin, a commonly used antibiotic .

Table 1: Antimicrobial Activity Against Various Strains

CompoundStrain TestedMinimum Inhibitory Concentration (MIC)
29Staphylococcus aureus (MRSA)12 µg/mL
29Escherichia coli25 µg/mL
29Candida albicans20 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The following findings were observed:

  • Cell Viability : In vitro tests indicated that most compounds did not significantly affect cell viability in L929 cells at concentrations below 100 µM. Notably, compound 24 increased cell viability at certain concentrations .

Table 2: Cytotoxicity Results in L929 Cells

CompoundConcentration (µM)Cell Viability (%) after 24h
2412110
2510060
2950105

The mechanism through which these compounds exert their antimicrobial effects is likely linked to their structural features. The presence of the -N=CO group is thought to influence gene transcription involved in biofilm formation and bacterial resistance mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various oxadiazole derivatives against resistant strains of bacteria. The findings indicated that certain derivatives exhibited significant bactericidal activity comparable to established antibiotics .
  • Cytotoxicity and Selectivity : Another investigation assessed the cytotoxic effects of oxadiazole derivatives on cancer cell lines (A549 and HepG2). Results showed that several compounds enhanced cell viability beyond normal levels, suggesting selective toxicity towards cancerous cells .

Q & A

Q. How can metabolic stability be predicted for this compound in preclinical studies?

  • Methodological Answer : Microsomal stability assays (human/rat liver microsomes) quantify half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}). CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) identifies metabolic liabilities. Computational tools (e.g., SwissADME) predict Phase I/II metabolism sites .

Safety and Handling

Q. What are the critical safety protocols for handling azetidine-containing compounds?

  • Methodological Answer : Azetidines are potential alkylating agents; use fume hoods, nitrile gloves, and flame-resistant lab coats. Spills require neutralization with 10% sodium bicarbonate before ethanol rinsing. Storage under nitrogen at −20°C prevents degradation .

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